3-Phenyl-2-azaspiro[3.5]nonan-1-one
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Overview
Description
3-Phenyl-2-azaspiro[3.5]nonan-1-one: is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system. This compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. The spirocyclic framework is known for imparting rigidity and three-dimensionality to molecules, which can be beneficial in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-azaspiro[3.5]nonan-1-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction. One common method involves the reaction of a phenyl-substituted ketone with an amine under acidic conditions to form the spirocyclic intermediate.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the spirocyclic intermediate is treated with a phenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-azaspiro[3.5]nonan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
Oxidation: Oxo derivatives with enhanced reactivity.
Reduction: Alcohol derivatives with potential for further functionalization.
Substitution: Substituted spirocyclic compounds with diverse functional groups.
Scientific Research Applications
3-Phenyl-2-azaspiro[3.5]nonan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s spirocyclic structure is explored for developing novel pharmaceuticals with improved bioavailability and target specificity.
Organic Synthesis: It serves as a building block for synthesizing complex molecules and natural product analogs.
Material Science: The rigidity and stability of the spirocyclic framework make it useful in designing new materials with unique properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-2-azaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1-azaspiro[3.3]heptan-1-one
- 3-Phenyl-2-azaspiro[4.5]decane
- 1-Phenyl-2-azaspiro[3.4]octan-1-one
Uniqueness
3-Phenyl-2-azaspiro[3.5]nonan-1-one is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it offers a balance of rigidity and flexibility, making it a versatile scaffold in drug design and material science.
Properties
IUPAC Name |
1-phenyl-2-azaspiro[3.5]nonan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-13-14(9-5-2-6-10-14)12(15-13)11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCABXSUPCDBEKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(NC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1859536-42-7 |
Source
|
Record name | 3-phenyl-2-azaspiro[3.5]nonan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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